Lipophilicity (LogP) Comparison: 5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine vs. Des-methyl Analog
5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine (CAS 956393-77-4) exhibits a calculated XLogP3 of 2.2 . In contrast, the des-methyl analog 1-(2-methylbenzyl)-1H-pyrazol-3-amine (CAS 492426-23-0), which lacks the 5-methyl substituent on the pyrazole ring, has a measured LogP of 1.69 . The addition of the 5-methyl group increases lipophilicity by approximately 0.5 log units, a magnitude that can significantly influence membrane permeability in cell-based assays and alter compound partitioning in biological systems.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1-(2-methylbenzyl)-1H-pyrazol-3-amine: LogP = 1.69 |
| Quantified Difference | ΔLogP ≈ +0.51 |
| Conditions | Calculated XLogP3 (PubChem) vs. experimentally derived or vendor-reported LogP |
Why This Matters
This quantified LogP difference informs selection of the appropriate scaffold for optimizing a specific range of membrane permeability and aqueous solubility, critical parameters in early drug discovery.
